

Physical and chemical properties of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

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Compound of Interest

Compound Name: 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

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An In-depth Technical Guide to **5-Methylpyrazolo[1,5-a]pyrimidin-7-ol**

Abstract

5-Methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound belonging to the pyrazolopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, which allows it to act as a pharmacophore for various biological targets.[1][2] Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Methylpyrazolo[1,5-a]pyrimidin-7-ol**, detailed experimental protocols for its synthesis and characterization, and an examination of its role as a kinase inhibitor.

Physical and Chemical Properties

5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, also known by its IUPAC name 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one, is a solid at room temperature.[5] The presence of a hydroxyl group allows for hydrogen bonding, which influences its solubility in polar solvents.[5] The stability of the compound can be affected by environmental factors such as pH and temperature.[5]

Quantitative Data Summary

The key physical and chemical properties of **5-Methylpyrazolo[1,5-a]pyrimidin-7-ol** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₇ H ₇ N ₃ O	[5] [6]
Molecular Weight	149.15 g/mol	[5] [6]
CAS Number	16082-26-1	[5] [7]
Appearance	Solid	[5]
Density	1.42 g/cm ³	[5]
Melting Point	298–299°C	[5]
pKa (Predicted)	5.99	[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **5-Methylpyrazolo[1,5-a]pyrimidin-7-ol** are crucial for its application in research and drug development.

Synthesis: Classical Cyclocondensation

The primary and most common method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is through the cyclocondensation of a 3-aminopyrazole with a 1,3-biselectrophilic compound, such as a β -keto ester.[\[2\]](#)[\[5\]](#)

Objective: To synthesize **5-Methylpyrazolo[1,5-a]pyrimidin-7-ol**.

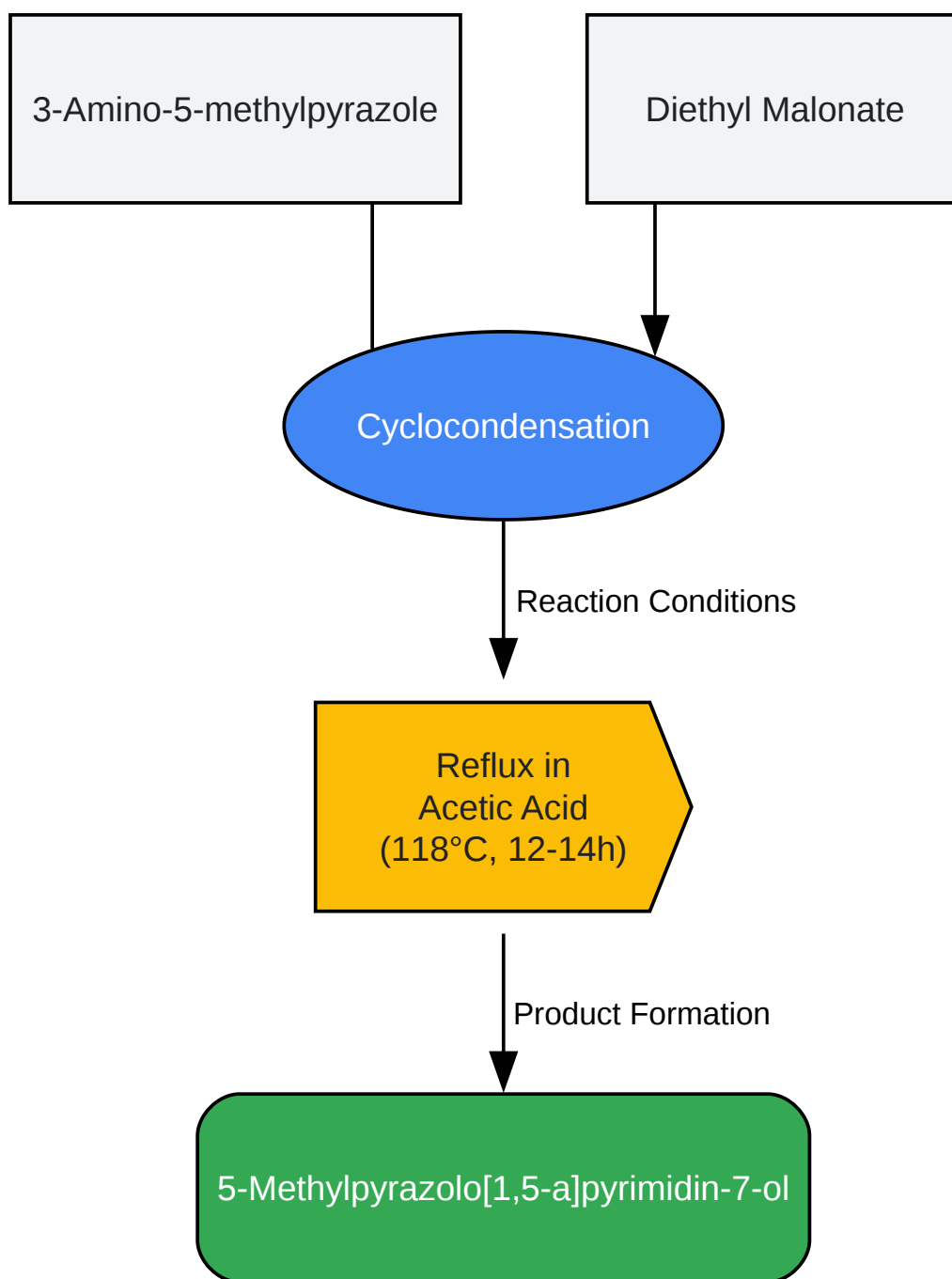
Materials:

- 3-Amino-5-methylpyrazole
- Diethyl malonate (or another suitable β -keto ester)
- Glacial acetic acid
- Reflux apparatus

- Standard laboratory glassware

Procedure:

- A mixture of 3-amino-5-methylpyrazole and a molar equivalent of diethyl malonate is prepared in glacial acetic acid.
- The reaction mixture is heated to reflux (approximately 118°C) for a period of 12 to 14 hours.
[8]
- The progress of the reaction is monitored using thin-layer chromatography (TLC).[1]
- Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
- The resulting solid is collected by filtration, washed with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials and impurities.
- The crude product can be further purified by recrystallization to obtain **5-Methylpyrazolo[1,5-a]pyrimidin-7-ol** of high purity.



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Caption: Synthesis workflow for **5-Methylpyrazolo[1,5-a]pyrimidin-7-ol**.

Characterization Protocols

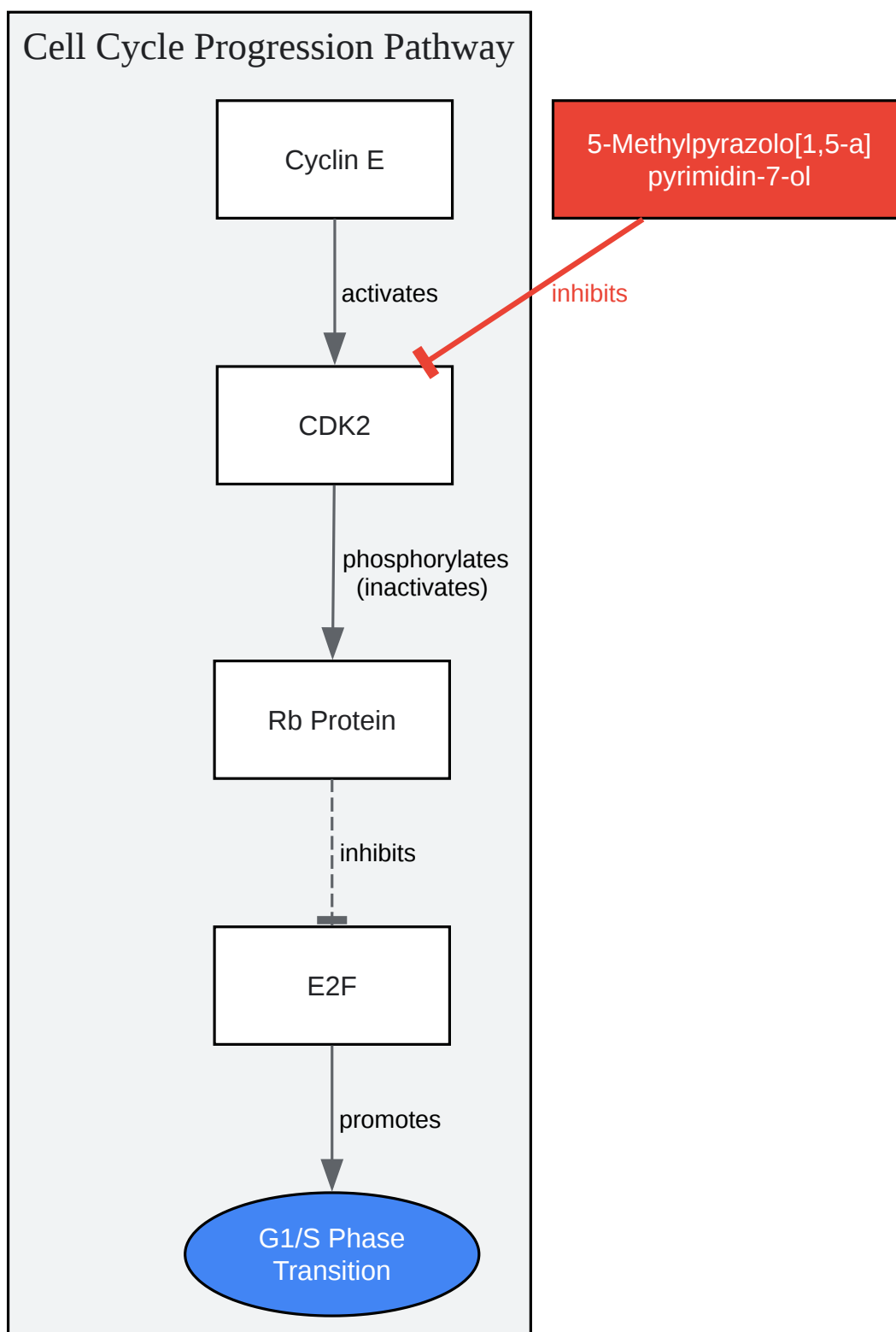
Structural confirmation and purity assessment are typically performed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are used to confirm the chemical structure. The chemical shifts, integration, and coupling patterns of the protons and carbons in the molecule provide detailed structural information.[\[3\]](#)
- Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to confirm its elemental composition.[\[3\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and amine (-NH) groups within the molecule.[\[3\]](#)

Biological Activity and Signaling Pathway Involvement

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, serving as a core structure for the development of kinase inhibitors.[\[2\]](#)[\[5\]](#) Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer.

Derivatives of this scaffold have been specifically investigated as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2.[\[5\]](#) CDK2, in complex with Cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle. By inhibiting CDK2, **5-Methylpyrazolo[1,5-a]pyrimidin-7-ol** and its derivatives can block the phosphorylation of target proteins like the Retinoblastoma protein (Rb), thereby preventing cell cycle progression and inducing cell cycle arrest. This mechanism makes it a promising candidate for the development of anticancer therapeutics.



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